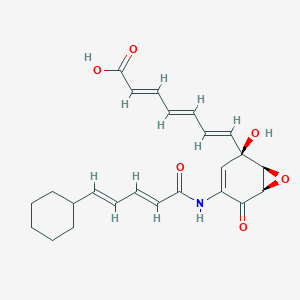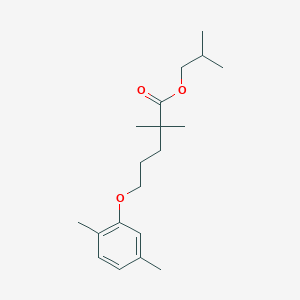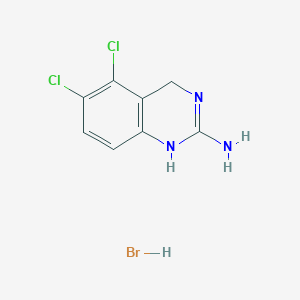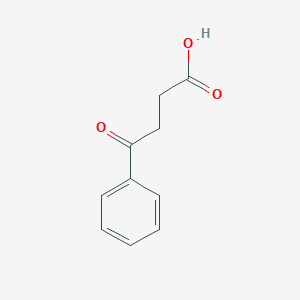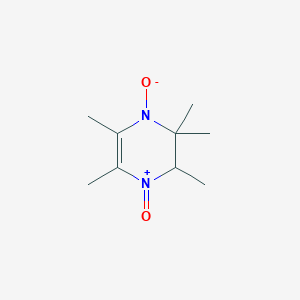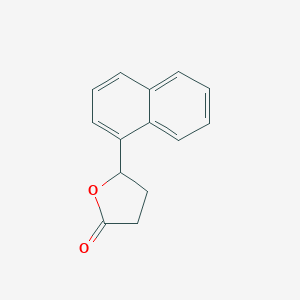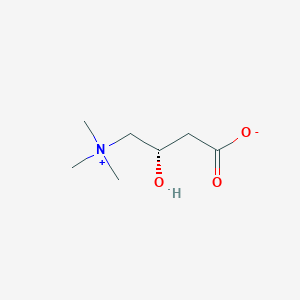
D-carnitina
Descripción general
Descripción
D-Carnitina es un derivado de aminoácido que juega un papel crucial en el metabolismo energético. Es uno de los dos isómeros de la carnitina, el otro es L-Carnitina, que es la forma biológicamente activa. This compound, sin embargo, no es biológicamente activa y puede inhibir la actividad de L-Carnitina . Está involucrada en el transporte de ácidos grasos de cadena larga a las mitocondrias para la β-oxidación, un proceso esencial para la producción de energía .
Aplicaciones Científicas De Investigación
D-Carnitina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como reactivo en varias reacciones químicas y procesos de síntesis.
Biología: Estudiado por su papel en el metabolismo energético y sus efectos en los procesos celulares.
Industria: Utilizado en la producción de suplementos dietéticos y productos farmacéuticos.
Mecanismo De Acción
D-Carnitina funciona como una molécula transportadora en el transporte de ácidos grasos de cadena larga a través de la membrana mitocondrial interna. Facilita la entrada de estos ácidos grasos a las mitocondrias, donde sufren β-oxidación para producir energía en forma de trifosfato de adenosina (ATP) . This compound en sí misma no es biológicamente activa y puede inhibir la actividad de L-Carnitina, haciéndola menos eficaz en los sistemas biológicos .
Compuestos Similares:
L-Carnitina: La forma biológicamente activa de la carnitina, esencial para el metabolismo de los ácidos grasos.
Acetil-L-Carnitina: Un derivado de L-Carnitina con grupos acetilo adicionales, utilizado por sus propiedades neuroprotectoras.
Propionil-L-Carnitina: Otro derivado de L-Carnitina, utilizado por sus beneficios cardiovasculares.
Comparación: this compound difiere de estos compuestos similares en su falta de actividad biológica. Si bien L-Carnitina y sus derivados están activamente involucrados en varios procesos fisiológicos, this compound puede inhibir su actividad y no se utiliza terapéuticamente . Esto hace que this compound sea única en su función y aplicaciones en comparación con sus contrapartes.
Análisis Bioquímico
Biochemical Properties
D-Carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key player in the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondria for beta-oxidation . D-Carnitine interacts with carnitine palmitoyltransferase type II (CPT II), an enzyme that is essential for this process .
Cellular Effects
D-Carnitine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of fatty acid metabolism, D-Carnitine is essential for the efficient production of ATP, the primary energy currency of the cell .
Molecular Mechanism
At the molecular level, D-Carnitine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to long-chain fatty acyl-CoA esters, forming long-chain acylcarnitines, which can be transported across the mitochondrial membrane. This is a critical step in the beta-oxidation of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Carnitine can change over time. For instance, studies have shown that D-Carnitine’s role in fatty acid oxidation becomes increasingly important during periods of fasting, when the reliance on fatty acids for energy production is heightened .
Dosage Effects in Animal Models
In animal models, the effects of D-Carnitine can vary with different dosages. For example, low doses of D-Carnitine can support normal energy metabolism, while high doses can lead to an overproduction of acylcarnitines, some of which can have toxic effects .
Metabolic Pathways
D-Carnitine is involved in several metabolic pathways, including fatty acid oxidation and the carnitine shuttle. It interacts with enzymes such as CPT II and may influence metabolic flux or metabolite levels .
Transport and Distribution
D-Carnitine is transported and distributed within cells and tissues via specific transporters. The organic cation transporter 2 (OCTN2) is responsible for the uptake of D-Carnitine into cells .
Subcellular Localization
D-Carnitine is primarily localized in the mitochondria, the site of fatty acid oxidation. Its activity and function can be influenced by various factors, including the availability of long-chain fatty acids and the activity of associated enzymes .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: D-Carnitina puede sintetizarse a través de varios métodos, incluyendo síntesis química y biotransformación. Un método común implica la resolución química óptica de la carnitina racémica, que separa las formas D y L . Otro método es la biotransformación de 4-butirobetaina a this compound enantioméricamente pura utilizando enzimas específicas.
Métodos de Producción Industrial: La producción industrial de this compound a menudo involucra bioprocesos a gran escala. Por ejemplo, el proceso de biotransformación desarrollado por Lonza AG produce this compound con un alto rendimiento y exceso enantiomérico. Este método es económicamente favorable y escalable para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: D-Carnitina experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar derivados de carnitina.
Reducción: Las reacciones de reducción pueden convertir this compound en otros compuestos relacionados.
Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales unidos a la molécula de carnitina.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución .
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen acilcarnitinas, que son ésteres de carnitina con ácidos grasos, y otros derivados de carnitina .
Comparación Con Compuestos Similares
L-Carnitine: The biologically active form of carnitine, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative of L-Carnitine with additional acetyl groups, used for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative of L-Carnitine, used for its cardiovascular benefits.
Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, D-Carnitine can inhibit their activity and is not used therapeutically . This makes D-Carnitine unique in its role and applications compared to its counterparts.
Propiedades
IUPAC Name |
(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-14-0 | |
| Record name | (+)-Carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Carnitine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNITINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)



